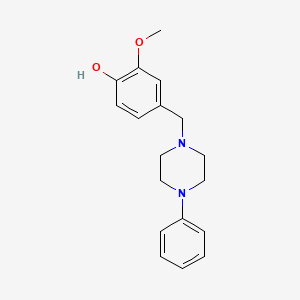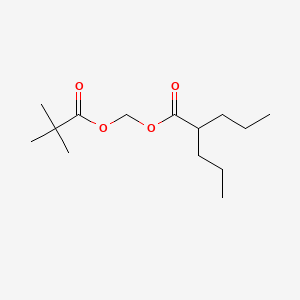
Valproate pivoxil
Vue d'ensemble
Description
Le valproate de pivoxil est un composé anticonvulsivant principalement utilisé dans le traitement de l'épilepsie. Il s'agit du dérivé ester pivaloyloxyméthylique de l'acide valproïque, et il est probablement un prod médicament de l'acide valproïque . Ce composé est connu pour sa capacité à stabiliser l'humeur et à prévenir les crises, ce qui en fait un médicament précieux dans le domaine de la neurologie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le valproate de pivoxil est synthétisé par estérification de l'acide valproïque avec le chlorure de pivaloyloxyméthyle. La réaction implique généralement l'utilisation d'une base telle que la pyridine pour neutraliser l'acide chlorhydrique formé pendant la réaction .
Méthodes de production industrielle : Dans les milieux industriels, la production de valproate de pivoxil implique des processus d'estérification à grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final. Le procédé peut impliquer l'utilisation de solvants et de catalyseurs pour améliorer la vitesse de réaction et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions : Le valproate de pivoxil subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction.
Réactifs et conditions courants :
Hydrolyse : En présence d'eau ou de solutions aqueuses, le valproate de pivoxil peut s'hydrolyser pour former de l'acide valproïque et de l'acide pivalique.
Oxydation : Les oxydants peuvent convertir le valproate de pivoxil en ses acides carboxyliques correspondants.
Réduction : Les réducteurs peuvent réduire le groupe ester pour former des dérivés alcooliques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent l'acide valproïque, l'acide pivalique et divers dérivés alcooliques .
4. Applications de la recherche scientifique
Le valproate de pivoxil a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.
Biologie : Les chercheurs utilisent le valproate de pivoxil pour étudier ses effets sur les processus cellulaires et l'expression génique.
Médecine : Il est largement étudié pour ses propriétés anticonvulsivantes et son utilisation potentielle dans le traitement d'autres troubles neurologiques.
5. Mécanisme d'action
Le mécanisme d'action du valproate de pivoxil implique sa conversion en acide valproïque dans l'organisme. L'acide valproïque augmente la disponibilité de l'acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur, dans le cerveau. Cette action contribue à stabiliser l'activité neuronale et à prévenir les crises. De plus, l'acide valproïque inhibe les désacétylases d'histones, ce qui peut modifier l'expression génique et contribuer à ses effets thérapeutiques .
Composés similaires :
Acide valproïque : Le composé parent du valproate de pivoxil, largement utilisé comme anticonvulsivant.
Valpromide : Un autre dérivé de l'acide valproïque présentant des propriétés anticonvulsivantes similaires.
Valnoctamide : Un analogue structurel de l'acide valproïque présentant des effets stabilisateurs de l'humeur
Unicité : Le valproate de pivoxil est unique en raison de sa structure ester, qui lui permet d'agir comme un prod médicament. Cette modification structurelle peut améliorer sa biodisponibilité et fournir une libération plus contrôlée du composé actif, l'acide valproïque .
Applications De Recherche Scientifique
Valproate pivoxil has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Researchers use this compound to investigate its effects on cellular processes and gene expression.
Medicine: It is extensively studied for its anticonvulsant properties and its potential use in treating other neurological disorders.
Mécanisme D'action
The mechanism of action of valproate pivoxil involves its conversion to valproic acid in the body. Valproic acid increases the availability of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain. This action helps to stabilize neuronal activity and prevent seizures. Additionally, valproic acid inhibits histone deacetylases, which can alter gene expression and contribute to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Valproic Acid: The parent compound of valproate pivoxil, used widely as an anticonvulsant.
Valpromide: Another derivative of valproic acid with similar anticonvulsant properties.
Valnoctamide: A structural analog of valproic acid with mood-stabilizing effects
Uniqueness: this compound is unique due to its ester structure, which allows it to act as a prodrug. This structural modification can enhance its bioavailability and provide a more controlled release of the active compound, valproic acid .
Propriétés
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-6-8-11(9-7-2)12(15)17-10-18-13(16)14(3,4)5/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFRLDEQKSNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228089 | |
| Record name | Valproate pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77372-61-3 | |
| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl 2-propylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77372-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valproate pivoxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valproate pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valproate pivoxil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALPROATE PIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5A05A29T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


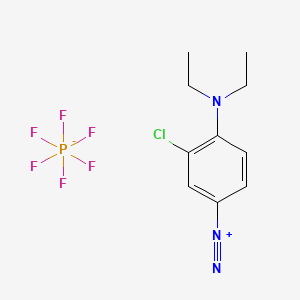
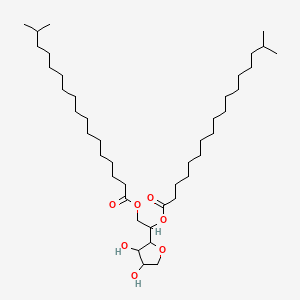
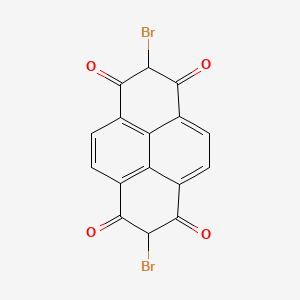
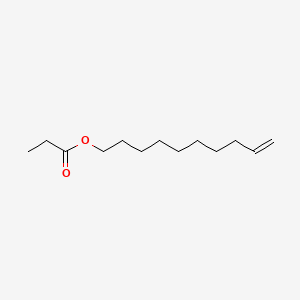
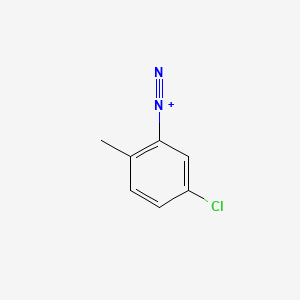
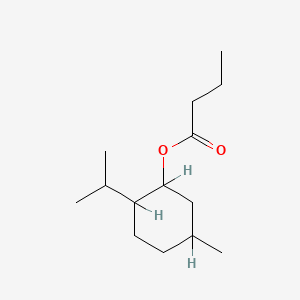
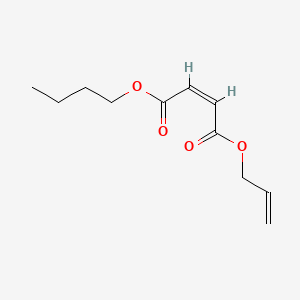

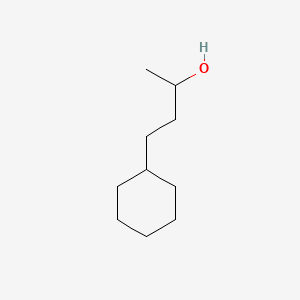
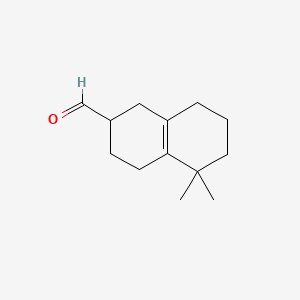
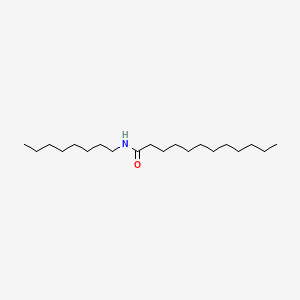
![2-Naphthalenesulfonic acid, 8-[[4-[(4-amino-3-sulfophenyl)azo]-6-sulfo-1-naphthalenyl]azo]-5-[[6-(benzoylamino)-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B1617013.png)

